![molecular formula C22H18O6 B12572536 2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid CAS No. 263900-38-5](/img/structure/B12572536.png)
2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico es un ligando dicarboxilato flexible que se ha sintetizado y estudiado por sus propiedades estructurales únicas. Este compuesto es conocido por su capacidad de formar varios marcos metal-orgánicos (MOF) y polímeros de coordinación, lo que lo convierte en un componente valioso en la ciencia de los materiales y la química .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico normalmente implica la reacción de salicilaldehído, hidróxido de sodio y 1,3-bis(bromo-metil)benceno en una solución de etanol/agua. Las condiciones de reacción se controlan cuidadosamente para garantizar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para el ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico no están ampliamente documentados, el proceso de síntesis se puede ampliar utilizando técnicas estándar de síntesis orgánica. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a los anillos de benceno.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el solvente, se optimizan en función del resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de carboxilato, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en los anillos de benceno.
Aplicaciones Científicas De Investigación
El ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico tiene varias aplicaciones de investigación científica:
Biología: La capacidad del compuesto para formar estructuras complejas lo hace útil para estudiar interacciones biológicas y reconocimiento molecular.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Mecanismo De Acción
El mecanismo por el cual el ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico ejerce sus efectos implica su capacidad de coordinarse con iones metálicos y formar complejos estables. Estos complejos pueden interactuar con varios objetivos moleculares y vías, dependiendo de la aplicación específica. Por ejemplo, en la catálisis, la coordinación del compuesto con iones metálicos puede mejorar la actividad catalítica y la selectividad de la reacción .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2,2'-[1,2-fenilenbis(metilenooxi)]dibenzoico: Este compuesto tiene una estructura similar pero difiere en la posición de los grupos metilenooxi en el anillo de benceno.
Ácido 2,2'-[1,4-fenilenbis(metilenooxi)]dibenzoico: Otro compuesto similar con los grupos metilenooxi posicionados de forma diferente en el anillo de benceno.
Singularidad
El ácido 2,2'-[1,3-fenilenbis(metilenooxi)]dibenzoico es único debido a su configuración estructural específica, que le permite formar una variedad de marcos metal-orgánicos y polímeros de coordinación. Esta flexibilidad y versatilidad lo convierten en un compuesto valioso en la ciencia de los materiales y la química .
Propiedades
Número CAS |
263900-38-5 |
|---|---|
Fórmula molecular |
C22H18O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-[[3-[(2-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-8-1-3-10-19(17)27-13-15-6-5-7-16(12-15)14-28-20-11-4-2-9-18(20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26) |
Clave InChI |
JMUJWXDOZURVFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


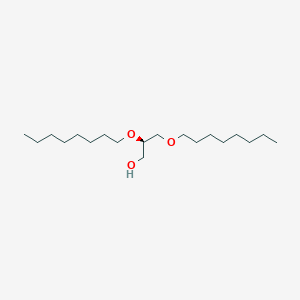
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)

![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
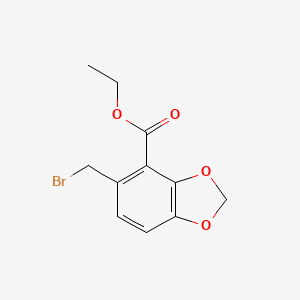
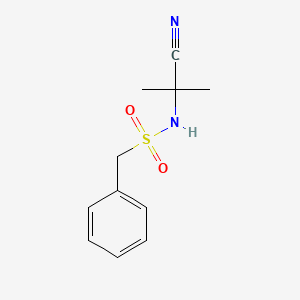

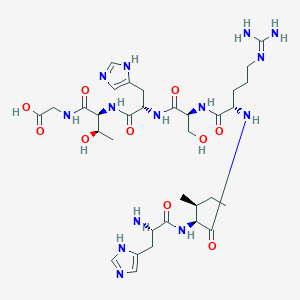

![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)

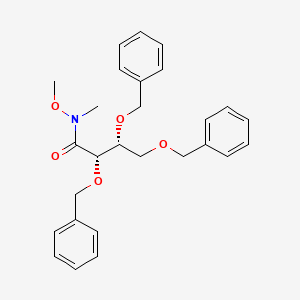
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
